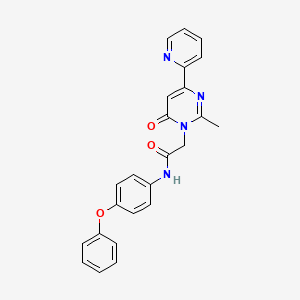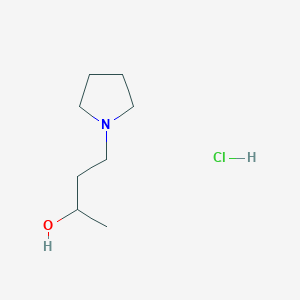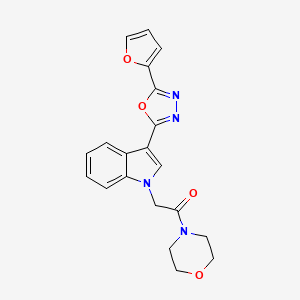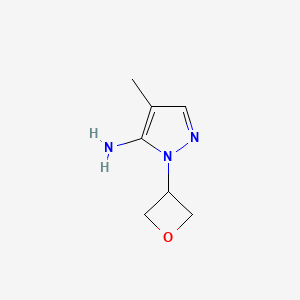
3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C26H19BrFN3O2 and its molecular weight is 504.359. The purity is usually 95%.
BenchChem offers high-quality 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with structural elements related to the query chemical have shown promising antimicrobial activities. For instance, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have been synthesized and evaluated for their antimicrobial effectiveness. Certain fluoro-substituted compounds within this series demonstrated significant antimicrobial activity, suggesting potential as novel antimicrobial agents (Ansari & Khan, 2017). Additionally, quinoline-based derivatives have been synthesized and displayed broad-spectrum antimicrobial potency against various microbial strains, highlighting their potential as lead molecules for antimicrobial drug development (Desai, Rajpara, & Joshi, 2012).
Synthesis and Characterization
Innovative synthesis methodologies have been developed to produce these compounds efficiently. An example includes the efficient ultrasound-assisted synthesis of pyrazole-appended quinolinyl chalcones, characterized by spectroscopic, crystallographic, and biological investigations. These methods not only provide new compounds but also explore their anti-microbial properties, offering insights into their potential applications in medicinal chemistry (Prasath et al., 2015).
Photophysical Properties and Potential Applications
The photophysical properties of related compounds have been studied, with some showing promising results for applications in organic electronics or as molecular logic gates. For instance, the photophysical properties of 1-pyridine-3-phenylpyrazoloquinoline have been investigated, demonstrating the effect of pyridyl substituent on excited-state deactivation and its implementation in molecular logic gate applications. This suggests potential uses in advanced materials science and molecular electronics (Uchacz et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinoline, which is then coupled with 2-hydroxybenzoyl chloride to form the final product.", "Starting Materials": [ "2-fluorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "6-bromo-2-chloro-4-phenylquinoline", "2-hydroxybenzoyl chloride" ], "Reaction": [ "Step 1: Synthesis of 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole\n- React 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole.", "Step 2: Synthesis of 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinoline\n- React 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole with 6-bromo-2-chloro-4-phenylquinoline to form 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinoline.", "Step 3: Synthesis of 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one\n- React 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinoline with 2-hydroxybenzoyl chloride to form the final product, 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one." ] } | |
Número CAS |
361167-96-6 |
Nombre del producto |
3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one |
Fórmula molecular |
C26H19BrFN3O2 |
Peso molecular |
504.359 |
Nombre IUPAC |
3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]-6-bromo-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H19BrFN3O2/c1-15(32)31-23(18-9-5-6-10-20(18)28)14-22(30-31)25-24(16-7-3-2-4-8-16)19-13-17(27)11-12-21(19)29-26(25)33/h2-13,23H,14H2,1H3,(H,29,33) |
Clave InChI |
VOTOUPPRXYLGHQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-N-[(1-methoxycyclopentyl)methyl]-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)acetamide](/img/structure/B2880120.png)



![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2880126.png)
![3-(3-Methylbutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880127.png)

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2880130.png)
![2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2880133.png)
![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2880134.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B2880136.png)